molecular formula C20H19NO5S2 B14739921 4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate CAS No. 5467-05-0

4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate

Cat. No.: B14739921
CAS No.: 5467-05-0
M. Wt: 417.5 g/mol
InChI Key: DTKOTEPPZFVYJC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate is a chemical compound with the molecular formula C20H19NO5S2 and a molecular weight of 417.4986 g/mol . This compound is known for its unique structure, which includes both sulfonyl and amino functional groups attached to a phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate typically involves the reaction of 4,5-dimethyl-2-aminophenol with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5467-05-0

Molecular Formula

C20H19NO5S2

Molecular Weight

417.5 g/mol

IUPAC Name

[2-(benzenesulfonamido)-4,5-dimethylphenyl] benzenesulfonate

InChI

InChI=1S/C20H19NO5S2/c1-15-13-19(21-27(22,23)17-9-5-3-6-10-17)20(14-16(15)2)26-28(24,25)18-11-7-4-8-12-18/h3-14,21H,1-2H3

InChI Key

DTKOTEPPZFVYJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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